N-(3,5-Dichlorophenyl)-succinamide

Catalog No.
S3321230
CAS No.
53219-95-7
M.F
C10H9Cl2NO3
M. Wt
262.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,5-Dichlorophenyl)-succinamide

CAS Number

53219-95-7

Product Name

N-(3,5-Dichlorophenyl)-succinamide

IUPAC Name

4-(3,5-dichloroanilino)-4-oxobutanoic acid

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

InChI

InChI=1S/C10H9Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16)

InChI Key

AKKPXGYDZXXJLI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)O

N-(3,5-Dichlorophenyl)-succinimide is a chemical compound primarily recognized as an agricultural fungicide. Its structure features a succinimide moiety with a dichlorophenyl group, which contributes to its biological activity. The compound has been studied for its potential nephrotoxic effects and interactions with biological systems, making it a significant subject of research in toxicology and pharmacology.

There is no current research available on the specific mechanism of action of NDPS.

  • Skin and eye irritation: Chlorine atoms can be irritating to the skin and eyes upon contact.
  • Environmental impact: Chlorinated compounds can be persistent in the environment, so proper disposal is crucial.
  • Antiandrogenic Effects: A study published in the Journal of Reproduction and Development investigated the antiandrogenic activity of NDPS, a fungicide. The researchers found that NDPS could block the action of testosterone in cells and in rats, potentially impacting male reproductive development and function [].
, particularly metabolic transformations in biological systems. One notable reaction involves cytochrome P450-mediated metabolism, where the compound is metabolized into reactive metabolites that can induce nephrotoxicity. The specific pathways of these reactions have been investigated to understand the mechanisms underlying its toxicity .

The biological activity of N-(3,5-Dichlorophenyl)-succinimide includes its role as an agricultural fungicide and its nephrotoxic effects observed in animal studies. Research indicates that the compound induces nephrotoxicity through metabolites that affect kidney function . Additionally, studies have highlighted its antiandrogenic activity, suggesting potential implications for reproductive health .

Synthesis of N-(3,5-Dichlorophenyl)-succinimide typically involves the reaction of 3,5-dichloroaniline with maleic anhydride or similar reagents under controlled conditions. The process may require specific solvents and catalysts to facilitate the formation of the succinimide ring while ensuring high yields and purity of the product.

Interaction studies have focused on the metabolic pathways of N-(3,5-Dichlorophenyl)-succinimide and its metabolites. Research has shown that cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of reactive metabolites that can cause cellular damage in renal tissues . Additionally, studies have explored the compound's impact on leukotriene pathways, which may contribute to its nephrotoxic effects .

Several compounds share structural similarities with N-(3,5-Dichlorophenyl)-succinimide. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
N-(4-Chlorophenyl)-succinimideModerateNephrotoxicLess potent than N-(3,5-Dichlorophenyl)-succinimide
N-(2-Chlorophenyl)-succinimideModerateAntifungalDifferent chlorination pattern affects efficacy
N-(3-Nitrophenyl)-succinimideLowAntifungalNitro group alters reactivity and toxicity profile
N-(4-Bromophenyl)-succinimideModerateNephrotoxicBromine substitution impacts metabolic pathways

N-(3,5-Dichlorophenyl)-succinimide stands out due to its pronounced nephrotoxicity and antiandrogenic properties compared to other similar compounds. Its unique dichlorophenyl group enhances its biological activity while also posing significant health risks.

XLogP3

1.8

Other CAS

53219-95-7

Wikipedia

N-(3,5-Dichlorophenyl)-succinamide

Dates

Modify: 2023-08-19

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